
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO5 . Its IUPAC name is 1-(tert-butyl) 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate . The compound has a molecular weight of 259.3 g/mol .
Synthesis Analysis
The synthesis of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate involves the use of sodium tetrahydroborate in methanol at 10°C for 50 minutes . Another method involves the use of sodium cyanoborohydride in methanol .Molecular Structure Analysis
The InChI code for Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate is 1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 . The compound has a rotatable bond count of 5 .Physical And Chemical Properties Analysis
Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate is a solid at room temperature . It has a topological polar surface area of 76.1 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Insights
"Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate" serves as a pivotal intermediate in various chemical syntheses, demonstrating its versatility and significance in medicinal chemistry and organic synthesis. One notable application involves an alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration, showcasing a unique mechanism through an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This process underscores the compound's utility in facilitating complex chemical transformations.
Advancements in Multicomponent Reactions
The compound also finds application in facilitating one-pot synthesis strategies. For instance, it has been utilized in the facile synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, achieved through reactions with primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate (Ge et al., 2006). Such methodologies exemplify the compound's role in streamlining synthetic routes to generate functionally rich molecules efficiently.
Role in the Synthesis of Beta-Lactam Antibiotics
Moreover, "Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate" is instrumental in the synthesis of beta-lactam antibiotics, a class of broad-spectrum antibiotics that are crucial in the fight against bacterial infections. The synthesis of various beta-lactam-containing compounds, including the formation of alanine and ferrocene peptides, highlights the compound's applicability in developing new therapeutic agents (Kovač et al., 2009).
Chemoenzymatic Synthesis Applications
The chemoenzymatic synthesis domain also benefits from the utilization of "Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate," particularly in the kinetic resolution and selective oxidation processes to afford compounds with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005). This underscores the compound's value in producing stereochemically complex molecules.
Enabling Bioconjugation Techniques
Furthermore, it plays a role in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules, proving essential in biosensing and drug delivery applications (Booth et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

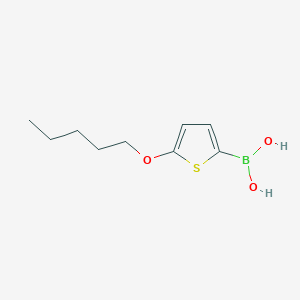
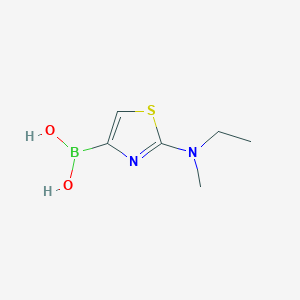
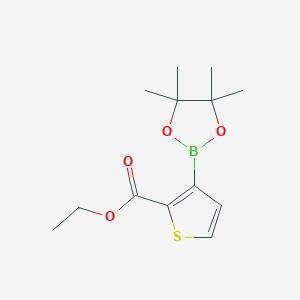
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
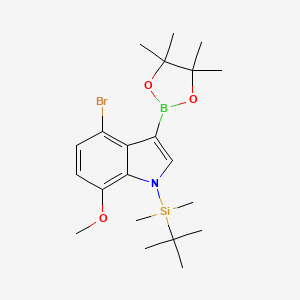
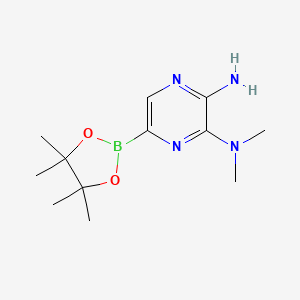
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)


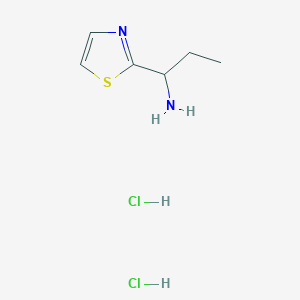
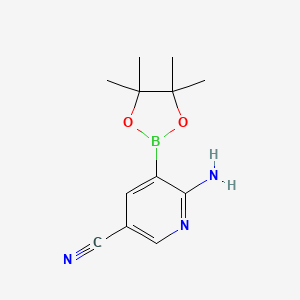

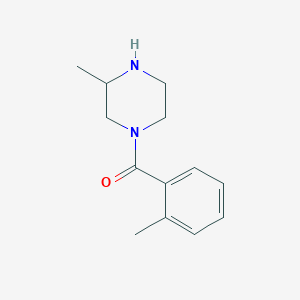
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)